molecular formula C8H8Br2 B3255717 4-Bromo-2-(bromomethyl)-1-methylbenzene CAS No. 258886-05-4

4-Bromo-2-(bromomethyl)-1-methylbenzene

Cat. No.: B3255717
CAS No.: 258886-05-4
M. Wt: 263.96 g/mol
InChI Key: WUYNRJWPYQNBHI-UHFFFAOYSA-N
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Description

4-Bromo-2-(bromomethyl)-1-methylbenzene is an organic compound with the molecular formula C8H8Br2. It is a derivative of toluene, where two bromine atoms are substituted at the 4th and 2nd positions, and a methyl group is attached to the 1st position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(bromomethyl)-1-methylbenzene typically involves the bromination of 2-methylbenzyl bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. The process involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the bromination reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to achieve high yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(bromomethyl)-1-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include derivatives with functional groups such as hydroxyl, amino, or alkoxy groups.

    Oxidation: Products include 4-bromo-2-(bromomethyl)benzaldehyde and 4-bromo-2-(bromomethyl)benzoic acid.

    Reduction: Products include 4-bromo-2-methylbenzene.

Scientific Research Applications

4-Bromo-2-(bromomethyl)-1-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-2-(bromomethyl)-1-methylbenzene involves its interaction with specific molecular targets. The bromine atoms and the methyl group play a crucial role in its reactivity and interaction with other molecules. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atoms act as leaving groups, facilitating the formation of new bonds with nucleophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(bromomethyl)-1-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine atoms and a methyl group on the benzene ring allows for versatile chemical transformations and applications in various fields of research and industry .

Properties

IUPAC Name

4-bromo-2-(bromomethyl)-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYNRJWPYQNBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258886-05-4
Record name 4-bromo-2-(bromomethyl)-1-methylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

24.4 g (121 mmol) of 5-bromo-2-methylbenzyl alcohol was dissolved in 200 ml of anhydrous diethyl ether, and to the resulted solution was dropped 16.4 g (60.7 mmol) of phosphorus tribromide under ice cooling. The mixture was stirred further for 3 hours under ice cooling, then, the reaction solution was poured into ice water, then, separated. The organic layer was washed with water, saturated sodium bicarbonate solution and saline sequentially, dried over anhydrous magnesium sulfate, then, concentrated to obtain 29.1 g (110 mmol) of 5-bromo-2-methylbenzyl bromide in the form of brown solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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